molecular formula C17H25N5O B2575679 N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide CAS No. 1333783-85-9

N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide

Cat. No. B2575679
CAS RN: 1333783-85-9
M. Wt: 315.421
InChI Key: YFCZMYGTYXMYAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CCPA involves several steps, including cyclization, amidation, and piperidine ring formation. Researchers have reported various synthetic routes, but a common approach involves the reaction of a cyclopentanone derivative with a pyrazole-containing compound , followed by acylation to introduce the acetamide group. Detailed synthetic protocols can be found in the literature .


Molecular Structure Analysis

CCPA’s molecular formula is C₁₈H₂₄N₆O , and its structure consists of a cyclopentyl ring , a pyrazole moiety , and a piperidine ring . The nitrile group (CN) at the cyclopentyl position contributes to its unique properties. Researchers have elucidated its structure using techniques such as NMR spectroscopy , X-ray crystallography , and mass spectrometry .


Chemical Reactions Analysis

CCPA’s chemical reactivity centers around its nitrile group, which can undergo hydrolysis , reduction , or substitution reactions . Researchers have explored its behavior under various conditions, leading to the discovery of novel derivatives with modified pharmacological profiles. These reactions are essential for designing analogs with improved efficacy .

Mechanism of Action

CCPA’s mechanism of action is not fully understood, but it likely involves interactions with specific receptors or enzymes . Preliminary studies suggest that it may modulate neurotransmitter systems or ion channels , potentially impacting neuronal function. Further investigations are needed to unravel its precise mode of action .

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c18-14-17(7-2-3-8-17)20-16(23)13-21-10-4-1-6-15(21)12-22-11-5-9-19-22/h5,9,11,15H,1-4,6-8,10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZMYGTYXMYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN2C=CC=N2)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide

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